

Zoligratinib kinase panel selectivity profiling

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Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

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Computational Profiling Insights

One relevant study conducted a structure-based virtual screening to discover new FGFR2 inhibitors and compared a top candidate compound against **Zoligratinib** [1]. The data from this computational analysis can be summarized as follows:

Inhibitor Name	Type of Data	Reported Performance	Key Characteristic Noted
Zoligratinib	Computational Docking Score	Benchmark/Control	Used as the positive control in the study [1].
Candidate Compound (CID:507883)	Computational Docking Score	Higher potential than Zoligratinib	Identified through virtual screening; showed >80% structural similarity to Zoligratinib [1].

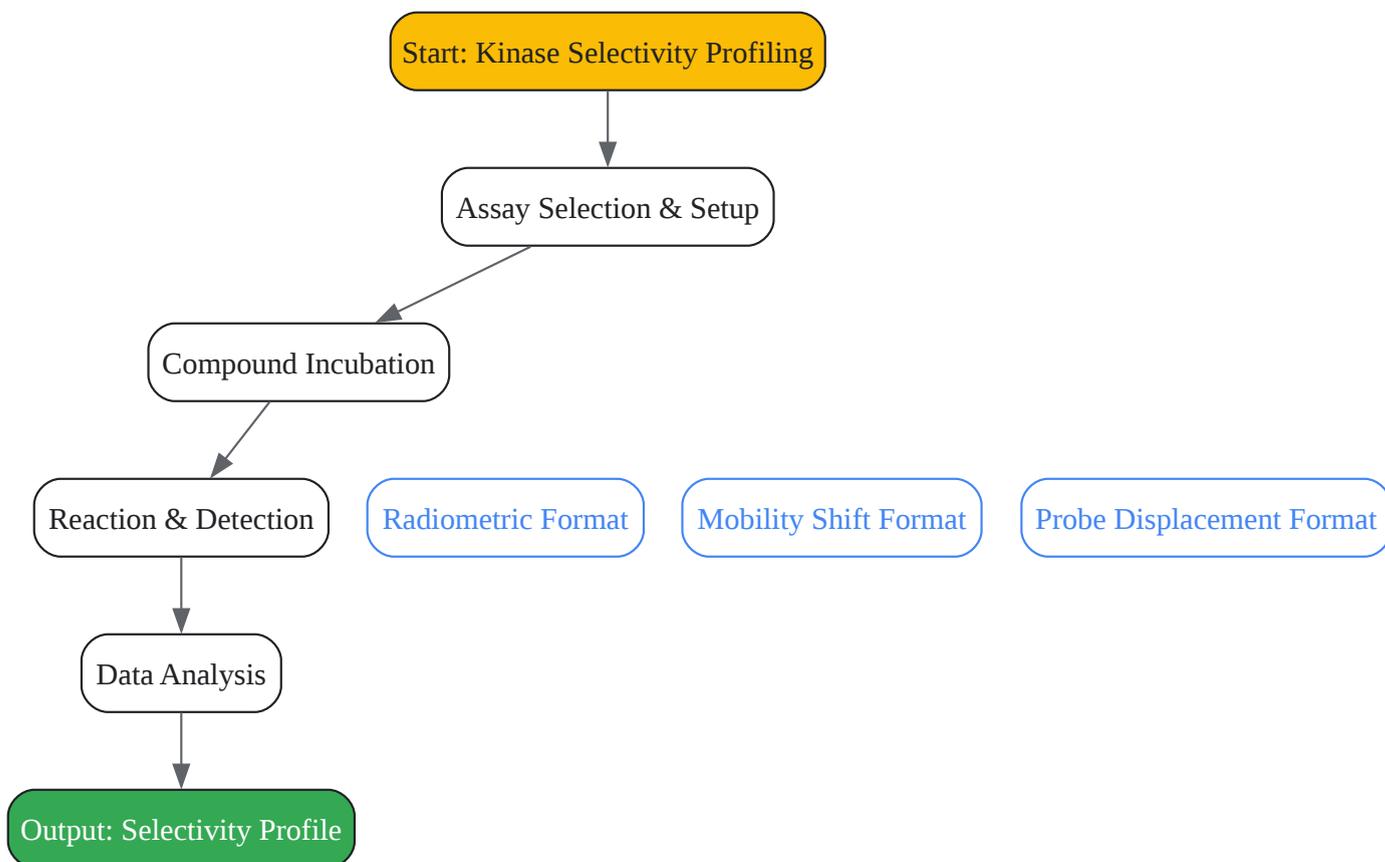
It is crucial to note that this data comes from a **computer simulation (in silico)** and requires experimental validation to confirm its biological relevance.

Experimental Profiling Methodologies

Kinase selectivity profiling is typically conducted by specialized contract research organizations (CROs). The table below outlines the core methodologies you would encounter when commissioning or evaluating such experimental data [2].

Methodology	Description	Typical Readout	Key Advantage
Radiometric Assays (e.g., HotSpot, PanQinase)	Measures transfer of a radioactive phosphate group from ATP to a substrate.	IC50 values	Considered a gold standard; directly measures kinase function [2].
Mobility Shift Assays (e.g., Caliper)	Separates phosphorylated and non-phosphorylated peptides based on charge and size.	% Inhibition; IC50 values	Non-radioactive; high data quality [3] [4].
Probe Displacement Assays (e.g., HTRF)	Measures a compound's ability to displace a fluorescently labeled probe from the kinase.	% Inhibition; IC50 values	Homogeneous format; suitable for high-throughput screening [2].

The following diagram illustrates a generalized workflow for generating kinase selectivity profiling data, which integrates these methodologies.



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Alternative Computational Models

Given the potential cost of broad experimental profiling, researchers often use computational models for preliminary insights. A large-scale 2024 comparison study found that machine learning models, particularly **Random Forest (RF)** and fusion models, are highly effective for kinase profiling prediction [5]. These models can help prioritize compounds for more costly experimental testing.

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